molecular formula C21H37NO2S B1438365 Farnesyl-Met-OMe CAS No. 178923-86-9

Farnesyl-Met-OMe

Cat. No.: B1438365
CAS No.: 178923-86-9
M. Wt: 367.6 g/mol
InChI Key: BCIAEXUSWOQQGR-UJMPLXFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Farnesyl-Met-OMe, also known as farnesylated methionine methyl ester, is a compound that features a farnesyl group attached to a methionine residue which is further esterified. This compound is part of a broader class of farnesylated peptides and proteins, which play significant roles in various biological processes, including signal transduction and protein-protein interactions.

Mechanism of Action

Target of Action

Farnesyl-Met-OMe, also known as Farnesol, is a sesquiterpenoid precursor of insect juvenile hormones that has juvenile hormone activity itself . It is omnipresent in all eukaryotes and is involved in the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod juvenile hormones, esters of farnesol, in the mevalonate biosynthetic pathway .

Mode of Action

Farnesol has been shown to be a potent endogenous inhibitor of N-type voltage-gated Ca 2+ channels in some mammalian cell types . It functions as a flexible hydrophobic molecular valve for restricting untimely Ca 2+ passage through some types of canonical Ca 2+ channels, using covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins all containing a prenyl group .

Biochemical Pathways

Farnesol is involved in the mevalonate pathway, an essential, highly conserved, and dynamic metabolic pathway . It functions as a metabolic intermediate of this pathway . The mevalonate pathway and Ca 2+ channels originated early in eukaryotic evolution and have since been well conserved .

Pharmacokinetics

It is known that farnesyltransferase inhibitors, which inhibit the enzyme farnesyltransferase that couples a 15-carbon isoprenyl group to proteins, have been used in clinical testing . These inhibitors block Ras activation through inhibition of the enzyme farnesyltransferase, ultimately resulting in cell growth arrest .

Result of Action

Farnesol has been shown to inhibit the formation of microbial biofilms and synergize with antimicrobials used in clinical practice . It can also block the effects of isoprenoid biosynthesis inhibitors such as fosmidomycin, bisphosphonates, or statins in several organisms .

Action Environment

The action of Farnesol can be influenced by environmental factors. For example, it has been shown that Farnesol can protect proteins from heat-stress-induced denaturation . Furthermore, it has been suggested that Farnesol may function in protecting the spermatozoa against toxic Ca 2+ concentrations, and in enabling their flagellum to undulate .

Biochemical Analysis

Biochemical Properties

Farnesyl-Met-OMe plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with farnesyltransferase, an enzyme that catalyzes the attachment of a farnesyl group to target proteins, facilitating their membrane localization and interactions with downstream effectors .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the localization and function of farnesylated proteins, such as the Ras superfamily of small GTPases, which play a role in regulating cell growth and differentiation . Additionally, this compound can modulate calcium homeostasis by acting as a flexible hydrophobic molecular valve, restricting untimely calcium passage through certain types of calcium channels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with farnesyltransferase, which attaches a farnesyl group to target proteins. This post-translational modification is essential for the membrane localization and function of these proteins . This compound also influences gene expression by modulating the activity of transcription factors sensitive to calcium levels . Furthermore, it can inhibit or activate enzymes involved in various metabolic pathways, thereby affecting cellular function at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound has been shown to be relatively stable under controlled conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance the function of farnesylated proteins and improve cellular signaling pathways . At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting calcium homeostasis and causing cell death . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mevalonate pathway, which is essential for the synthesis of cholesterol and other isoprenoids . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels. This compound can also affect the synthesis of farnesyl pyrophosphate, a key intermediate in the mevalonate pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. This compound’s distribution is crucial for its function, as it needs to reach its target proteins to exert its effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. Farnesylation directs this compound to specific compartments or organelles, such as the plasma membrane or endomembranes . This localization is essential for its activity and function, as it needs to be in the right place to interact with its target proteins and modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Farnesyl-Met-OMe typically involves the farnesylation of methionine methyl ester. This process can be achieved through the reaction of farnesyl pyrophosphate with methionine methyl ester in the presence of a farnesyltransferase enzyme. The reaction conditions often include a buffered aqueous solution at a pH conducive to enzyme activity, typically around pH 7.5 to 8.0 .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods where genetically engineered microorganisms express the necessary enzymes for farnesylation. These microorganisms can be cultured in large bioreactors under controlled conditions to optimize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Farnesyl-Met-OMe can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include farnesyl alcohol, farnesyl aldehyde, and various substituted methionine derivatives .

Scientific Research Applications

Farnesyl-Met-OMe has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a model for studying the effects of farnesylation on methionine-containing peptides. Its ability to mimic the natural farnesylation process makes it valuable for research into protein function and disease mechanisms .

Properties

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-15-22-20(14-16-25-6)21(23)24-5/h9,11,13,20,22H,7-8,10,12,14-16H2,1-6H3/b18-11+,19-13+/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIAEXUSWOQQGR-UJMPLXFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCNC(CCSC)C(=O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN[C@@H](CCSC)C(=O)OC)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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